Cephalexin monohydrate
Cephalexin monohydrate
Cephalexin monohydrate is a hydrate of cephalexin consisting of equimolar amounts of hydrate and cephalexin. It has a role as an antibacterial drug. It contains a cephalexin.
Cephalexin is a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to second and third generation cephalosporins, cephalexin is more active against gram-positive and less active against gram-negative organisms.
A semisynthetic cephalosporin antibiotic with antimicrobial activity similar to that of CEPHALORIDINE or CEPHALOTHIN, but somewhat less potent. It is effective against both gram-positive and gram-negative organisms.
Cephalexin is a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to second and third generation cephalosporins, cephalexin is more active against gram-positive and less active against gram-negative organisms.
A semisynthetic cephalosporin antibiotic with antimicrobial activity similar to that of CEPHALORIDINE or CEPHALOTHIN, but somewhat less potent. It is effective against both gram-positive and gram-negative organisms.
Brand Name:
Vulcanchem
CAS No.:
23325-78-2
VCID:
VC0523190
InChI:
InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1
SMILES:
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O
Molecular Formula:
C16H19N3O5S
Molecular Weight:
365.4 g/mol
Cephalexin monohydrate
CAS No.: 23325-78-2
Inhibitors
VCID: VC0523190
Molecular Formula: C16H19N3O5S
Molecular Weight: 365.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 23325-78-2 |
---|---|
Product Name | Cephalexin monohydrate |
Molecular Formula | C16H19N3O5S |
Molecular Weight | 365.4 g/mol |
IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1 |
Standard InChIKey | AVGYWQBCYZHHPN-BMKXMKBASA-N |
Isomeric SMILES | CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O |
SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Canonical SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Appearance | Solid powder |
Colorform | CRYSTALS WHITE TO OFF-WHITE, CRYSTALLINE POWDER |
Description | Cephalexin monohydrate is a hydrate of cephalexin consisting of equimolar amounts of hydrate and cephalexin. It has a role as an antibacterial drug. It contains a cephalexin. Cephalexin is a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to second and third generation cephalosporins, cephalexin is more active against gram-positive and less active against gram-negative organisms. A semisynthetic cephalosporin antibiotic with antimicrobial activity similar to that of CEPHALORIDINE or CEPHALOTHIN, but somewhat less potent. It is effective against both gram-positive and gram-negative organisms. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 15686-71-2 (Parent) |
Shelf Life | >2 years if stored properly |
Solubility | SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))- Cefalexin Cephalexin Cephalexin Dihydride Cephalexin Hemihydrate Cephalexin Hydrochloride Cephalexin Monohydrate Cephalexin Monohydrochloride Cephalexin Monohydrochloride, Monohydrate Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer Cephalexin, (6R-(6alpha,7beta))-Isomer Cephalexin, Monosodium Salt Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer Ceporexine Palitrex |
Reference | 1: Lallemand EA, Lacroix MZ, Toutain PL, Boullier S, Ferran AA, Bousquet-Melou A. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations. Front Microbiol. 2016 Dec 21;7:2051. doi: 10.3389/fmicb.2016.02051. eCollection 2016. PubMed PMID: 28066372; PubMed Central PMCID: PMC5175475. 2: van de Streek J, Rantanen J, Bond AD. Structures of cefradine dihydrate and cefaclor dihydrate from DFT-D calculations. Acta Crystallogr C. 2013 Nov;69(Pt 11):1229-33. doi: 10.1107/S0108270113026863. Epub 2013 Oct 19. PubMed PMID: 24192164. 3: Wang X, Qiu H, Liu X, Jiang S. [Separation of bases, phenols and pharmaceuticals on ionic liquid-modified silica stationary phase with pure water as mobile phase]. Se Pu. 2011 Mar;29(3):269-72. Chinese. PubMed PMID: 21657060. 4: Davis JL, Salmon JH, Papich MG. Pharmacokinetics and tissue fluid distribution of cephalexin in the horse after oral and i.v. administration. J Vet Pharmacol Ther. 2005 Oct;28(5):425-31. PubMed PMID: 16207304. 5: Kennedy AR, Okoth MO, Sheen DB, Sherwood JN, Teat SJ, Vrcelj RM. Cephalexin: a channel hydrate. Acta Crystallogr C. 2003 Nov;59(Pt 11):o650-2. Epub 2003 Oct 22. PubMed PMID: 14605419. 6: Nikolakakis I, Newton JM, Malamataris S. Solid state 'adsorption' of fine antibiotic powders onto sorbitol: effects of particle size, state of sorbed water and surface free energy characteristics. Eur J Pharm Sci. 2002 Dec;17(4-5):229-38. PubMed PMID: 12453612. |
PubChem Compound | 62921 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume